Sangivamycin monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
129601-63-4 |
|---|---|
Molecular Formula |
C12H17N5O6 |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrate |
InChI |
InChI=1S/C12H15N5O5.H2O/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12;/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16);1H2/t5-,7-,8-,12-;/m1./s1 |
InChI Key |
QTYUIEDCERYPNJ-CCUUNMJDSA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N.O |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.O |
Origin of Product |
United States |
Isolation, Biosynthesis, and Synthetic Methodologies
Isolation from Natural Sources: Streptomyces rimosus and Related Strains
Sangivamycin (B1680759) is a naturally occurring pyrrolo[2,3-d]pyrimidine nucleoside antibiotic. nih.gov It was originally isolated from the fermentation broths of Streptomyces rimosus. wikipedia.orgnih.govpharmacompass.com This bacterium is a well-known producer of various secondary metabolites. nih.gov In addition to S. rimosus, Sangivamycin has been isolated from other Streptomyces species, such as strain A6497, which was collected from a soil sample in Korea. researchgate.netjmb.or.krkoreascience.kr
The isolation process from Streptomyces cultures typically involves a series of chromatographic techniques to separate the compound from the complex mixture of metabolites in the fermentation broth. researchgate.netjmb.or.krkoreascience.kr Structural analysis using methods like UV spectrophotometry, mass spectrometry, and various NMR techniques is then used to identify and confirm the structure of the isolated Sangivamycin. researchgate.netjmb.or.krkoreascience.kr
| Natural Source Organism | Compound Isolated | Reference |
| Streptomyces rimosus | Sangivamycin, Toyocamycin (B1682990) | wikipedia.orgnih.gov |
| Streptomyces sp. A6497 | Sangivamycin | researchgate.netjmb.or.krkoreascience.kr |
| Streptomyces tubercidicus | Toyocamycin | scispace.com |
Total Synthesis Approaches and Reaction Pathway Development
The biosynthesis of Sangivamycin is closely linked to that of another nucleoside antibiotic, Toyocamycin. nih.gov Research has identified a gene cluster in Streptomyces rimosus (ATCC 14673) that is responsible for the production of both compounds. nih.govnih.gov A key enzyme in this pathway is Toyocamycin nitrile hydratase, which catalyzes the conversion of Toyocamycin into Sangivamycin. nih.govnih.gov This biosynthetic pathway links to folate biosynthesis through the enzyme GTP cyclohydrolase I and involves a set of purine (B94841) salvage and biosynthesis genes. nih.gov These genes are thought to convert the guanine (B1146940) moiety from GTP into the deazapurine base found in both Toyocamycin and Sangivamycin. nih.gov
The total synthesis of Sangivamycin has been achieved through various chemical routes. nih.gov A common strategy involves the chemical conversion of Toyocamycin to Sangivamycin. Another significant approach is the palladium-catalyzed cyanation of iodo-substituted pyrrolo[2,3-d]pyrimidine nucleosides. This method utilizes a palladium(II) catalyst with a ligand such as Xantphos and zinc cyanide as a non-toxic cyanide source to introduce the nitrile group, which is a key precursor to the carboxamide group of Sangivamycin. thieme-connect.com This reaction is followed by the hydrolysis of the nitrile to form the final product. smolecule.com
| Synthetic Approach | Key Reagents/Intermediates | Significance |
| Biosynthesis | Toyocamycin, Toyocamycin nitrile hydratase, GTP cyclohydrolase I | Elucidates the natural production pathway in Streptomyces. nih.govnih.gov |
| Palladium-Catalyzed Cyanation | Iodo nucleoside, Zn(CN)₂, Pd₂(dba)₃, Xantphos | Efficient method for introducing the cyano group. thieme-connect.com |
| Multi-step Chemical Synthesis | 1,2,3,5-tetra-O-acetyl-ribose, Tetracyanoethylene | Provides a complete chemical route to the natural product. researchgate.net |
Synthesis of 5′-Deoxy-Sangivamycin Analogs for Comparative Studies
The synthesis of Sangivamycin analogs, particularly at the 5'-position of the ribose sugar, has been a focus of research to investigate structure-activity relationships. mdpi.com 5′-Deoxy-Sangivamycin and its precursor, 5′-deoxytoyocamycin, were synthesized to serve as controls in biological studies comparing their action mechanisms with the parent compounds, Toyocamycin and Sangivamycin. mdpi.com
One expeditious total synthesis of 5′-deoxytoyocamycin and 5′-deoxysangivamycin involved the introduction of a benzoyl group at the N-6 position of 4-amino-5-cyano-6-bromo-pyrrolo[2,3-d]pyrimidine. mdpi.comnih.gov This was followed by a Vorbrüggen glycosylation with 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose, which resulted in a regioselective N-9 glycosylation product. mdpi.comnih.gov
Other 5'-substituted analogs of Toyocamycin, which can then be converted to Sangivamycin analogs, have also been prepared. tandfonline.com For instance, 5′-azido-5′-deoxytoyocamycin was synthesized either through the condensation of a silylated pyrrolopyrimidine base with a protected 5-azido-5-deoxyribofuranose or by direct azidation of Toyocamycin. tandfonline.com The 5-nitrile function of these Toyocamycin derivatives can be converted into a carboxamide to yield the corresponding Sangivamycin analogs. tandfonline.com Similarly, 2'-deoxy-2'-arafluoro analogues of Sangivamycin have also been synthesized. rsc.org
| Analog Type | Synthetic Strategy | Precursor Compound |
| 5′-Deoxy-Sangivamycin | N-6 benzoylation, Vorbrüggen glycosylation, conversion of nitrile | 4-amino-5-cyano-6-bromo-pyrrolo[2,3-d]pyrimidine |
| 5′-Fluoro-5′-deoxy-Sangivamycin | Condensation with protected 5-fluoro-5-deoxyribofuranose, conversion of nitrile | Silylated 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine |
| 5′-Amino-5′-deoxy-Sangivamycin | Reduction of 5'-azido-5'-deoxytoyocamycin analog | 5′-azido-5′-deoxytoyocamycin |
| 2′-Deoxy-2′-arafluoro-Sangivamycin | Glycosylation with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide, conversion of nitrile | 5-bromo-2-ethoxymethyleneaminopyrrole-3,4-dicarbonitrile |
Structural Characterization and Conformational Analysis
Elucidation of the Pyrrolopyrimidine Nucleus and Ribofuranosyl Moiety
Sangivamycin (B1680759) is a pyrrolopyrimidine nucleoside antibiotic, structurally defined as 4-amino-5-carboxamide-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine. core.ac.ukresearchgate.net The initial determination and subsequent confirmation of this complex structure, which features a 7-deazaadenosine core, have been accomplished through a suite of analytical methods.
Detailed structural analysis using techniques such as mass spectrometry, UV spectrophotometry, and various Nuclear Magnetic Resonance (NMR) spectroscopic methods have been instrumental in identifying its constituent parts: the heterocyclic pyrrolo[2,3-d]pyrimidine base and the attached β-D-ribofuranosyl sugar moiety. researchgate.netjmb.or.kr These analyses confirmed the connectivity of the atoms, the nature of the functional groups, and the identity of Sangivamycin in isolates from natural sources like Streptomyces rimosus. core.ac.uk The UV spectral parameters, in particular, are characteristic of the pyrrolopyrimidine class of nucleosides. dokumen.pub
X-Ray Crystallography for Solid-State Structure Determination
The precise three-dimensional architecture of Sangivamycin in its solid state was determined through single-crystal X-ray diffraction analysis of its monohydrate form (C₁₂H₁₅N₅O₅·H₂O). core.ac.uk This technique provided unambiguous proof of its molecular conformation and intermolecular interactions within the crystal lattice.
Crystals of Sangivamycin monohydrate were grown from an aqueous solution and found to belong to the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. core.ac.uk The crystallographic analysis revealed several key structural features. core.ac.uk Firstly, the glycosidic bond connecting the pyrrolopyrimidine base and the ribose sugar adopts an anti conformation. core.ac.uknih.gov This places the sugar moiety away from the six-membered ring of the base.
Secondly, the ribofuranosyl ring itself exhibits an envelope conformation, where the C(3') atom is displaced by 0.48 Å from the plane formed by the other four atoms of the ring (C(1'), C(2'), C(4'), O(4')). core.ac.uk This plane is nearly perpendicular to the plane of the heterocyclic base. core.ac.uk
A third and critical finding is the presence of an intramolecular hydrogen bond. This bond forms between the exocyclic amino group and the carbonyl oxygen of the adjacent carboxamide substituent on the pyrrole (B145914) ring. core.ac.uknih.gov This interaction contributes to the planarity of the base and is a distinguishing feature that may influence its biological activity. core.ac.uk The crystal structure is further stabilized by an extensive network of intermolecular hydrogen bonds involving the molecule's amino and hydroxyl groups and the water molecule of hydration. core.ac.uk
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₅O₅·H₂O |
| Molecular Weight | 328.1 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 11.694(3) Å |
| b | 17.519(4) Å |
| V | 1388 ų |
| Z | 4 |
| Calculated Density | 1.571 g/cm³ |
Solution-State Conformational Studies (e.g., Nuclear Overhauser Effect Measurements)
While X-ray crystallography provides a static picture of the molecule in a crystal, understanding its conformation in a solution is crucial as it more closely resembles the physiological environment. For Sangivamycin, solution-state conformational analysis has been performed primarily using Nuclear Magnetic Resonance (NMR), specifically through Nuclear Overhauser Effect (NOE) measurements. core.ac.ukbohrium.com
The Nuclear Overhauser Effect is an NMR phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are spatially close (typically within 5-6 Å), regardless of whether they are connected by chemical bonds. glycopedia.euugent.be By irradiating specific protons and observing which other protons show a change in signal intensity, it is possible to deduce the three-dimensional structure of a molecule in solution. wikipedia.org
Molecular Mechanisms of Action
Protein Kinase Inhibition
Sangivamycin (B1680759) has been identified as a potent inhibitor of several protein kinases, which are crucial regulators of cellular signaling pathways. Its ability to target these enzymes underscores its significant impact on cell function and proliferation.
Mechanisms of Protein Kinase C (PKC) Inhibition
Sangivamycin is a powerful inhibitor of protein kinase C (PKC), a family of enzymes pivotal in signal transduction. medchemexpress.comnih.govnih.govbiosynth.com The inhibition by sangivamycin is competitive with respect to adenosine (B11128) triphosphate (ATP), indicating that it vies with ATP for binding to the kinase's active site. nih.gov This competitive inhibition occurs with both the native form of PKC and its catalytic fragment. nih.gov
Selective Targeting of Haspin Kinase and Downstream Signaling Pathways
Kinome screening has revealed that Haspin kinase is a primary target of sangivamycin. nih.govnih.gov Haspin, a serine/threonine kinase, plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3). researchgate.net This phosphorylation event is essential for the proper alignment of chromosomes during cell division.
The inhibition of Haspin by sangivamycin leads to a reduction in the phosphorylation of histone H3. nih.gov This, in turn, disrupts the binding of histone H3 to survivin, a protein that is crucial for both cell proliferation and the inhibition of apoptosis (programmed cell death). nih.govbham.ac.uk By interfering with this signaling cascade, sangivamycin can impede mitosis and promote apoptotic cell death. nih.gov The overexpression of Haspin in certain cancer cells makes it a promising therapeutic target. researchgate.netnih.gov
Modulation of DYRK1A, DYRK2, and YSK4 Kinase Activity
Sangivamycin's inhibitory profile extends to the dual-specificity tyrosine-regulated kinases (DYRKs) and YSK4. KINOMEscan analyses have identified DYRK1A, DYRK2, and YSK4 (also known as MAP3K19) as significant targets of sangivamycin. nih.govresearchgate.net The DYRK family of kinases is involved in a wide array of cellular processes, including cell cycle regulation, differentiation, and DNA damage response. mdpi.comnih.gov
While DYRK1A is expressed in both normal and some cancer cell lines, the expression of DYRK2 and YSK4 can be more restricted. nih.govresearchgate.net DYRK2, for instance, is a key regulator of the 26S proteasome, which is responsible for the degradation of most cellular proteins. biorxiv.org The modulation of these kinases by sangivamycin contributes to its pleiotropic effects on cellular function.
Table 1: Kinases Targeted by Sangivamycin
| Kinase Family | Specific Kinase | Key Function | Effect of Sangivamycin Inhibition |
|---|---|---|---|
| Protein Kinase C | PKC | Signal Transduction | Competitive inhibition with ATP, disrupting signaling pathways nih.gov |
| Haspin Kinase | Haspin | Mitotic Chromosome Alignment | Decreased Histone H3 phosphorylation, leading to mitotic disruption and apoptosis nih.gov |
| Dual-specificity tyrosine-regulated kinases | DYRK1A, DYRK2 | Cell Cycle, Proteasome Regulation | Modulation of kinase activity, contributing to broad cellular effects nih.govresearchgate.netbiorxiv.org |
| Mitogen-activated protein kinase kinase kinase | YSK4 (MAP3K19) | Signal Transduction | Identified as a significant target in kinome scans nih.govresearchgate.net |
| Cyclin-Dependent Kinase | CDK9 | Transcriptional Elongation | Direct inhibition, leading to repression of key oncogenes nih.gov |
Direct Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
Sangivamycin and its structural analogs have been shown to directly inhibit cyclin-dependent kinase 9 (CDK9). nih.govnih.gov CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. medchemexpress.comsemanticscholar.org This complex phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the elongation phase of transcription for a majority of protein-coding genes. medchemexpress.comsemanticscholar.org
By directly inhibiting CDK9, sangivamycin effectively represses the transcription of various oncogenes known to be drivers of cancer progression, such as MAF, CCND1, and MYC. nih.gov This mode of action highlights sangivamycin's potential to simultaneously disrupt multiple oncogenic pathways that are dependent on active transcription. nih.gov The inhibition of CDK9 by sangivamycin and related molecules has been shown to be more potent in some contexts than other CDK inhibitors. nih.gov
Interference with Nucleic Acid Synthesis and Processing
As a nucleoside analog, sangivamycin's structure allows it to interfere with the fundamental processes of DNA and RNA synthesis, a hallmark of its mechanism of action. ontosight.ai
Inhibition of DNA and RNA Synthesis Pathways
Studies have demonstrated that sangivamycin inhibits the synthesis of both DNA and RNA. nih.govresearchgate.net This inhibition is dependent on both the concentration of the compound and the duration of exposure. nih.gov The incorporation of radiolabeled thymidine (B127349) and uridine (B1682114) into the acid-insoluble fraction of cells, a measure of DNA and RNA synthesis respectively, was shown to be significantly reduced in the presence of sangivamycin. nih.gov
Interestingly, at higher concentrations, sangivamycin appears to inhibit DNA synthesis more rapidly than RNA synthesis. nih.gov This interference with nucleic acid synthesis leads to an accumulation of cells in the late S and G2-M phases of the cell cycle. nih.gov
Enzymatic Interactions with Key Nucleotide Biosynthesis Enzymes
Sangivamycin, a nucleoside analogue of adenosine, interferes with the synthesis of nucleic acids. nih.gov Its structural similarity to natural nucleosides allows it to interact with enzymes involved in nucleotide metabolism. These enzymes are crucial for the de novo and salvage pathways of nucleotide synthesis. nih.gov
The biosynthesis of nucleotides is a fundamental cellular process. In the de novo pathway, pyrimidine (B1678525) nucleotides are synthesized from precursors like glutamine and aspartate, leading to the formation of uridine-5'-monophosphate (UMP), which is then converted to other pyrimidine nucleotides. mdpi.com Purine (B94841) and pyrimidine phosphoribosyltransferases (PRTs) are key enzymes that catalyze the formation of 5'-nucleoside monophosphates (NMPs) from a nucleobase and 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP). mdpi.com
Sangivamycin's interference with these enzymatic pathways disrupts the normal production of DNA and RNA, a key aspect of its biological activity. smolecule.com
Preferential Incorporation into Viral RNA by Viral Polymerases (e.g., SARS-CoV-2 RNA-dependent RNA polymerase)
Sangivamycin has demonstrated significant antiviral activity, particularly against SARS-CoV-2. jci.org Its mechanism involves the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication and transcription of RNA viruses. thenativeantigencompany.comcellsignal.com
Research has shown that Sangivamycin is preferentially incorporated into viral RNA by the SARS-CoV-2 RdRp. nih.gov Once converted to its triphosphate form (STP), it acts as a substrate for the viral polymerase. nih.gov Mass spectrometry analysis of SARS-CoV-2 RNA from infected cells treated with Sangivamycin revealed a dose-dependent incorporation of the analogue into the viral genome. nih.gov Interestingly, this incorporation did not act as a chain terminator, meaning it did not immediately halt the synthesis of the RNA strand. nih.gov However, the presence of Sangivamycin within the viral RNA is believed to be the basis of its antiviral effect, although the precise downstream consequences of this incorporation are still under investigation. nih.gov In contrast to its significant uptake into viral RNA, minimal to no incorporation was observed in the host cell's messenger RNA (mRNA). nih.gov
| Parameter | Finding |
| Target Enzyme | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) nih.gov |
| Mechanism | Preferential incorporation into viral RNA nih.gov |
| Form | Sangivamycin triphosphate (STP) nih.gov |
| Effect on RNA Synthesis | Does not act as a chain terminator nih.gov |
| Host Cell Incorporation | Minimal to none in mRNA nih.gov |
Modulation of Intracellular Signaling Cascades
Sangivamycin exerts its cellular effects by modulating several key intracellular signaling pathways that are often dysregulated in diseases like cancer.
Suppression of the Erk Signaling Pathway
The Extracellular signal-regulated kinase (Erk) pathway is a crucial signaling cascade involved in cell proliferation and survival. mdpi.comfrontiersin.org Studies have shown that Sangivamycin can suppress the activation of the Erk pathway. In primary effusion lymphoma (PEL) cells, treatment with Sangivamycin led to a decrease in the phosphorylation of Erk1/2, thereby inhibiting its activity. nih.gov This suppression of Erk signaling is a key mechanism through which Sangivamycin can inhibit cell proliferation and induce apoptosis. nih.gov The Erk pathway is known to promote cell survival by phosphorylating and inhibiting pro-apoptotic proteins. mdpi.com
Inhibition of the Akt Signaling Pathway
The Akt signaling pathway is another critical regulator of cell survival, proliferation, and metabolism. tandfonline.comresearchgate.net Sangivamycin has been identified as an inhibitor of this pathway. nih.gov Similar to its effect on the Erk pathway, Sangivamycin treatment in PEL cells resulted in the suppression of Akt phosphorylation, leading to its inactivation. nih.gov The inhibition of the Akt pathway contributes significantly to the cytotoxic effects of Sangivamycin, as active Akt promotes cell survival by phosphorylating and inactivating various pro-apoptotic targets. nih.govresearchgate.net
Induction of Apoptosis via Caspase Activation
Apoptosis, or programmed cell death, is a fundamental process for removing damaged or unwanted cells. This process is executed by a family of proteases called caspases. sartorius.com.cnthermofisher.com Sangivamycin has been shown to induce apoptosis in cancer cells through the activation of these key effector molecules. nih.gov In PEL cells, Sangivamycin treatment triggered the activation of caspase-7 and caspase-9. nih.gov The activation of these caspases leads to the cleavage of essential cellular proteins and ultimately results in cell death. sartorius.com.cn This pro-apoptotic activity is a direct consequence of the suppression of the Erk and Akt survival pathways. nih.gov
| Cell Line | Apoptotic Effect | Caspases Activated |
| Primary Effusion Lymphoma (PEL) | Induction of apoptosis nih.gov | Caspase-7, Caspase-9 nih.gov |
| MCF7/adriamycin-resistant (ADR) | Massive apoptotic cell death medchemexpress.com | Not specified |
Disruption of the Haspin-Histone H3-Survivin Signaling Axis
Recent research has uncovered another important mechanism of action for Sangivamycin: the disruption of the Haspin-Histone H3-Survivin signaling axis. nih.govnih.gov Haspin is a protein kinase that phosphorylates Histone H3 at threonine 3 (H3T3ph) during mitosis. nih.govembopress.org This phosphorylation event is critical as it creates a binding site for the protein Survivin, a key component of the chromosomal passenger complex (CPC) which ensures proper chromosome segregation and cell division. nih.govsorbonne-universite.fr
Kinome screening has identified Haspin as a primary target of Sangivamycin. nih.govnih.gov By inhibiting Haspin, Sangivamycin prevents the phosphorylation of Histone H3. nih.gov This lack of phosphorylation disrupts the interaction between Histone H3 and Survivin, leading to defects in mitosis and ultimately inducing apoptotic cell death. nih.govnih.gov This mechanism provides further insight into the anti-proliferative and cancer-fighting properties of Sangivamycin. nih.govnih.gov
Cellular Uptake and Intracellular Phosphorylation Metabolism
Sangivamycin, a nucleoside analog, requires entry into the cell and subsequent metabolic activation via phosphorylation to exert many of its biological effects. The processes of cellular uptake and intracellular phosphorylation are critical determinants of its activity.
Cellular Transport
As a nucleoside analog, Sangivamycin is transported into cells, a necessary step for its subsequent metabolic processing. cloudfront.net Studies have shown that in malaria-infected erythrocytes, the transport of D-adenosine is inhibited by Sangivamycin, suggesting that it utilizes nucleoside transport mechanisms to enter the cell. Further research has investigated derivatives of Sangivamycin for their ability to interact with human nucleoside transporters. For instance, 4-N-(4-nitrobenzyl) derivatives of Sangivamycin were found to inhibit the transport of uridine by the human equilibrative nucleoside transporter hENT1. nih.gov
Intracellular Phosphorylation
Once inside the cell, Sangivamycin undergoes phosphorylation, a key metabolic step that converts it into its active forms. Research has consistently shown that Sangivamycin is phosphorylated after it is transported into cells. cloudfront.nettandfonline.comtandfonline.com This metabolic transformation is crucial, as the phosphorylated forms of Sangivamycin can interact with a broader range of intracellular targets. tandfonline.comtandfonline.com
The metabolic pathway likely involves the conversion of Sangivamycin to its monophosphate, diphosphate, and ultimately triphosphate forms. While the direct metabolic processing of Sangivamycin to its triphosphate form is a suggested mechanism for some of its antiviral activities, this is still under investigation. nih.gov The inhibition of protein synthesis by Sangivamycin is considered a more direct effect compared to its analog Toyocamycin (B1682990), which primarily impacts rRNA processing. nih.gov
The table below summarizes the key aspects of Sangivamycin's cellular uptake and metabolism.
| Process | Description | Key Findings | References |
| Cellular Uptake | Transport of Sangivamycin across the cell membrane into the cytoplasm. | Utilizes nucleoside transport mechanisms. Derivatives can inhibit human equilibrative nucleoside transporter hENT1. nih.gov | nih.gov |
| Intracellular Phosphorylation | Metabolic conversion of Sangivamycin to its phosphorylated forms within the cell. | Sangivamycin is phosphorylated after cellular uptake. cloudfront.nettandfonline.comtandfonline.com Phosphorylation is crucial for its broader range of cellular activities and potent inhibition of cell growth. tandfonline.comtandfonline.com The triphosphate form is a hypothesized active metabolite for antiviral effects. nih.gov | cloudfront.nettandfonline.comtandfonline.comnih.gov |
Biological Activities in Preclinical Research Models
Antiviral Efficacy in In Vitro and Animal Models
Sangivamycin (B1680759) has demonstrated a significant range of antiviral activity against numerous phylogenetically distinct viruses. Its efficacy is particularly notable against both RNA and DNA viruses, positioning it as a broad-spectrum antiviral candidate.
Research has shown that sangivamycin is a potent inhibitor of SARS-CoV-2 replication. nih.govtandfonline.comnih.gov It has demonstrated high efficacy against multiple variants of the virus, including the Delta variant, with half-maximal inhibitory concentrations (IC50) in the low nanomolar range across several cell types. nih.govnih.gov In comparative studies, sangivamycin suppressed the replication of SARS-CoV-2 with greater potency than remdesivir (B604916), another broad-spectrum nucleoside analog. nih.govtandfonline.comnih.gov This potent activity against various strains suggests sangivamycin could be a valuable tool in combating drug-resistant or vaccine-escaping variants of SARS-CoV-2. nih.govtandfonline.comnih.gov
| Virus Variant | Cell Line | IC50 (nM) |
|---|---|---|
| WA1 | Vero E6/TMPRSS2 | 34.3 |
| WA1 | Calu-3 | 60.6 |
| Alpha | Vero E6/TMPRSS2 | 15.4 |
| Alpha | Calu-3 | 9.1 |
| Delta | Vero E6/TMPRSS2 | 80 |
| Delta | Calu-3 | 79 |
Data sourced from JCI Insight, 2022. nih.gov
Studies investigating the combined therapeutic potential of sangivamycin with other antiviral agents have yielded promising results. When tested in combination with remdesivir against SARS-CoV-2, the two drugs demonstrated an additive effect on inhibiting the virus infection rate. nih.govtandfonline.com This finding is significant as it indicates a lack of antagonistic interaction, suggesting that a combination therapy could be more effective in suppressing viral load in patients without the compounds competing with each other. nih.govtandfonline.com
Sangivamycin's antiviral properties extend beyond coronaviruses. It is recognized as a broad-spectrum agent with proven activity against a diverse group of phylogenetically distinct viruses. nih.govtandfonline.comnih.gov Preclinical research has documented its dose-dependent inhibitory effects against arenaviruses like Lassa virus, filoviruses such as Ebola virus and Marburg virus, and orthopoxviruses including cowpox and vaccinia virus, with IC50 values in the nanomolar range. nih.gov
Furthermore, sangivamycin has been evaluated against Herpes Simplex Virus Type 1 (HSV-1), a DNA virus. Studies found that it inhibits the replication of three different HSV-1 strains. nih.govtandfonline.com However, the concentration required for 50% viral inhibition (ED50) was approximately equal to the concentration that caused 50% inhibition of cell growth (LD50). nih.govtandfonline.com This indicates that sangivamycin is not a highly selective antiviral agent for HSV-1, as its therapeutic window is narrow in this context. nih.govtandfonline.com
While sangivamycin has a documented broad-spectrum profile, specific research on its efficacy against certain viruses is not extensively reported in the available literature. A patent has mentioned sangivamycin analogs as potential inhibitors for viruses including West Nile virus, a mosquito-borne RNA flavivirus, but did not provide specific efficacy data. googleapis.com Extensive searches did not yield specific preclinical studies detailing the direct antiviral activity of sangivamycin against Aujeszky's disease virus (a DNA herpesvirus also known as pseudorabies virus) or providing concrete efficacy data against West Nile virus.
Broad-Spectrum Antiviral Spectrum (e.g., Arenaviruses, Filoviruses, Orthopoxviruses, Herpes Simplex Virus Type 1)
Antineoplastic Activity in Cellular and In Vivo Preclinical Models
Sangivamycin was initially developed as an antineoplastic drug, and modern preclinical studies continue to explore this activity.
Sangivamycin has demonstrated significant antiproliferative effects against various cancer cell lines. In a study focused on pancreatic ductal adenocarcinoma (PDA), sangivamycin was shown to be highly effective in inducing cell death in Panc1 and MiaPaca2 pancreatic cancer cell lines, with greater efficiency than the standard chemotherapeutic agent, gemcitabine (B846). acs.orgacs.org Notably, the compound had no toxic effect on normal human pancreatic ductal epithelial (HPDE) cells, highlighting its potential for selective targeting of cancer cells. acs.org In mouse models with orthotopically implanted tumors, sangivamycin was also effective in reducing the growth of established tumors. acs.orgacs.org The mechanism of action was linked to the inhibition of the kinase Haspin, which in turn disrupts cell proliferation and mitosis, ultimately inducing apoptotic cell death. acs.orgacs.org
| Cell Line | EC50 |
|---|---|
| Panc1 | 125 nM |
| MiaPaca2 | 75 nM |
Data sourced from Scientific Reports, 2019. acs.org
Selective Induction of Apoptosis in Cancer Cell Subtypes (e.g., Pancreatic Cancer, Primary Effusion Lymphoma, Breast Carcinoma)
Sangivamycin has been shown to selectively induce apoptosis, or programmed cell death, in various cancer cell subtypes while showing less activity in normal cells. nih.govcloudfront.net Research highlights its efficacy in pancreatic cancer, primary effusion lymphoma, and breast carcinoma. nih.govmedchemexpress.comnih.gov
In models of Primary Effusion Lymphoma (PEL) , a cancer caused by Kaposi's sarcoma-associated herpesvirus (KSHV), sangivamycin treatment significantly reduced the viability of PEL cell lines compared to KSHV-uninfected B lymphoma cell lines. nih.gov The mechanism involves the induction of apoptosis through the activation of caspase-7 and caspase-9. nih.gov Furthermore, sangivamycin suppresses the phosphorylation of Erk1/2 and Akt, key proteins in signaling pathways that promote cell proliferation and inhibit apoptosis in PEL cells. nih.gov
For pancreatic cancer , specifically Pancreatic Ductal Adenocarcinoma (PDA), sangivamycin and its related compound, toyocamycin (B1682990), effectively target PDA cell lines. nih.gov The compound induces apoptotic cell death by inhibiting the kinase Haspin, which is overexpressed in PDA. nih.gov This inhibition leads to a decrease in Histone H3 phosphorylation and disrupts its interaction with survivin, a protein that inhibits apoptosis, thereby targeting cell proliferation and mitosis. nih.gov
In the context of breast carcinoma , sangivamycin exhibits differential effects. It induces massive apoptotic cell death in multidrug-resistant MCF7/adriamycin-resistant (ADR) cells. medchemexpress.com This process involves the activation of caspases, evidenced by the significant cleavage of lamin A, a key cellular structural protein, within 48 hours of exposure to the compound. medchemexpress.com Interestingly, in caspase-3 deficient MCF7 breast cancer cells, sangivamycin can still induce apoptosis, suggesting it can overcome certain types of resistance mechanisms. nih.gov
| Cancer Subtype | Cell Lines Studied | Observed Effect | Mechanism of Action | Reference |
|---|---|---|---|---|
| Primary Effusion Lymphoma (PEL) | PEL cell lines | Drastically decreased cell viability and induced apoptosis. | Activation of caspase-7 and -9; Suppression of Erk1/2 and Akt phosphorylation. | nih.gov |
| Pancreatic Ductal Adenocarcinoma (PDA) | PDA cell lines | Induced apoptotic cell death; more efficient than Gemcitabine. | Inhibition of Haspin kinase, leading to decreased Histone H3 phosphorylation and disruption of survivin binding. | nih.gov |
| Breast Carcinoma (Adriamycin-Resistant) | MCF7/ADR | Induced massive apoptotic cell death. | Activation of caspases, leading to cleavage of lamin A. | medchemexpress.com |
Differential Responses in Drug-Sensitive versus Multi-Drug Resistant Cancer Cell Models
A notable characteristic of sangivamycin is its differential activity in drug-sensitive versus multi-drug resistant (MDR) cancer cells. medchemexpress.com This has been particularly studied in human breast carcinoma cell lines.
In drug-sensitive MCF7 wild-type (WT) cells, sangivamycin primarily causes growth arrest (a cytostatic effect). medchemexpress.com In contrast, in multi-drug resistant MCF7/adriamycin-resistant (ADR) cells, the same concentration of sangivamycin triggers massive apoptotic cell death (a cytocidal effect). medchemexpress.com Research further indicates that breast cancer cells overexpressing P-glycoprotein (P-gp), a key protein in the MDR1 multidrug resistance gene, are actually more sensitive to sangivamycin than their wild-type counterparts. nih.gov This suggests a potential therapeutic strategy against cancers that have developed P-gp-mediated resistance. nih.gov The ability of sangivamycin to induce apoptosis even in caspase-3 deficient cells, which can be a mechanism of drug resistance, further highlights its potential in treating resistant cancers. nih.gov
| Cell Model | Description | Response to Sangivamycin (0.3 µM) | Reference |
|---|---|---|---|
| MCF7/WT | Drug-sensitive human breast carcinoma | Cytostatic (growth arrest) | medchemexpress.com |
| MCF7/ADR | Multi-drug resistant human breast carcinoma | Cytocidal (massive apoptotic cell death) | medchemexpress.com |
| P-gp overexpressing MCF7 | Breast cancer cells with a key multidrug resistance protein | More sensitive to apoptosis induction compared to wild-type cells. | nih.gov |
Efficacy in Preclinical Models of Pancreatic Ductal Adenocarcinoma (PDA)
Pancreatic Ductal Adenocarcinoma (PDA) is a particularly aggressive malignancy with limited effective treatments. nih.govnih.govd-nb.info Preclinical studies have positioned sangivamycin as a promising agent against this cancer. nih.gov
Research shows that sangivamycin and its derivative, toyocamycin, are significantly more effective at targeting PDA cell lines than gemcitabine, a standard chemotherapy drug for pancreatic cancer. nih.gov The compound's efficacy stems from its ability to inhibit the kinase Haspin, which is found to be overexpressed in both PDA cell lines and human PDA tumor samples. nih.gov The inhibition of Haspin disrupts critical cell survival and proliferation pathways, leading to apoptotic cell death. nih.gov These findings suggest that sangivamycin and its derivatives could represent a new therapeutic option for PDA. nih.gov
Suppression of Tumor Growth in Orthotopic and Established Murine Models
The anti-tumor activity of sangivamycin has been validated in in vivo animal models. Specifically, in studies using mice with orthotopically implanted pancreatic tumors (tumors grown in the corresponding organ, the pancreas), sangivamycin treatment was shown to be effective in decreasing the growth of established tumors. nih.gov This demonstrates that the compound can effectively reach the tumor site and exert its anticancer effects within a complex biological system. nih.gov Other studies using murine models for different cancer types have also been employed to evaluate the suppression of tumor growth by various agents, establishing this as a standard preclinical validation step. sci-hub.ruadvancedsciencenews.commdpi.com
Research on Inhibition of Tumor Angiogenesis
Tumor angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. mdpi.com Sangivamycin has been investigated for its anti-angiogenic properties in various in vivo assays. nih.gov
In the chicken chorioallantoic membrane (CAM) assay, a common model for studying blood vessel formation, sangivamycin suppressed angiogenesis. nih.gov In a mouse dorsal air sac (DAS) assay, which models tumor-induced angiogenesis, sangivamycin inhibited this process by 61%. nih.gov A key mechanism behind this effect is the inhibition of ATP production on the surface of endothelial cells, with sangivamycin suppressing this activity by 75%. nih.gov By targeting both the cancer cells directly and the endothelial cells that form the tumor's blood supply, sangivamycin demonstrates a dual mechanism of anti-cancer action. nih.gov
| Preclinical Model | Finding | Quantitative Result | Reference |
|---|---|---|---|
| Chicken Chorioallantoic Membrane (CAM) | Suppression of angiogenesis. | Blood vessel formation suppressed down to 94-71%. | nih.gov |
| Mouse Dorsal Air Sac (DAS) Assay | Inhibition of tumor-induced angiogenesis. | 61% inhibition. | nih.gov |
| Endothelial Cell Surface ATP Synthesis | Suppression of ATP production. | 75% suppression. | nih.gov |
Investigation of Antibacterial and Antifungal Activities
In addition to its anti-cancer properties, sangivamycin, originally identified as an antibiotic, has been studied for its antimicrobial effects. nih.govresearchgate.net
Screening studies have shown that sangivamycin possesses potent antifungal activity against specific pathogens. researchgate.net For instance, it exhibited a strong inhibitory effect against Phytophthora parasitica, a plant pathogen, with a Minimum Inhibitory Concentration (MIC) of 3.125 μg/ml. researchgate.net This activity was selective, as it did not show similar efficacy against the fungus Candida albicans. researchgate.net The investigation of antibacterial and antifungal activities is a common practice in the evaluation of novel chemical compounds. ijpsonline.comspindynamics.org
Investigation of Analogues and Structure Activity Relationships
Design, Synthesis, and Biological Evaluation of Pyrrolopyrimidine Nucleoside Analogs
The quest for more effective and less toxic therapeutic agents has driven the synthesis of a wide array of sangivamycin (B1680759) and toyocamycin (B1682990) analogues. tandfonline.com These efforts have explored modifications of both the sugar moiety and the heterocyclic base.
One area of focus has been the synthesis of acyclic analogues, where the ribose sugar ring is replaced by a flexible side chain. For instance, 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine derivatives, structurally related to toyocamycin and sangivamycin, have been prepared. nih.gov The synthesis often starts from a substituted pyrrole (B145914), such as 2-amino-5-bromo-3,4-dicyanopyrrole, which undergoes alkylation and subsequent ring annulation with methanolic ammonia (B1221849) to form the pyrrolo[2,3-d]pyrimidine core. acs.orgnih.gov Functional group transformations of the 5-cyano group can then yield the desired 5-carboxamide (sangivamycin) or 5-thioamide (thiosangivamycin) analogues. tandfonline.com However, these acyclic derivatives, including those with a (2-hydroxyethoxy)methyl or a 7-(1,3-dihydroxy-2-propoxy)methyl substituent at the N-7 position, generally showed significantly lower cytotoxicity against L1210 murine leukemia cells compared to the parent nucleosides. tandfonline.comnih.gov
Sugar-modified analogues have also been extensively investigated. The synthesis of 2'-deoxy, 3'-deoxy, and arabino analogues of tubercidin (B1682034), toyocamycin, and sangivamycin revealed that these modifications invariably led to a decrease in cytotoxicity and, in most cases, antiviral potency compared to the parent antibiotics. nih.govacs.org An analogous sequence starting from toyocamycin could produce 3'-deoxytoyocamycin and/or 3'-deoxysangivamycin (B1196100) in high yields. nih.gov Despite the general trend of reduced activity, the xylo-tubercidin analogue was a notable exception, retaining potent activity against herpes simplex virus types 1 and 2 with reduced cytotoxicity. nih.gov
The synthesis of non-nucleoside analogues, where the sugar is replaced by other substituents at the 7-position, has also been a productive avenue of research. nih.govumich.edu A variety of alkylating agents have been used to introduce different groups at this position, leading to a range of 7-substituted 4-aminopyrrolo[2,3-d]pyrimidine derivatives. acs.orgnih.gov These studies have been crucial in understanding the influence of the 7-substituent on antiviral activity. acs.org
Structure-Activity Relationship (SAR) Studies for Optimized Kinase Inhibition and Target Specificity
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of lead compounds like sangivamycin. nih.govwgtn.ac.nznih.gov Research has focused on modifying the pyrrolo[2,3-d]pyrimidine scaffold to enhance kinase inhibition and improve selectivity. acs.org Sangivamycin itself is a potent inhibitor of protein kinase C (PKC), acting competitively with respect to ATP, with an apparent Ki value of 10-15 μM. nih.govmedchemexpress.com Unlike some other inhibitors, it selectively inhibits PKC over cAMP-dependent protein kinase. nih.gov
SAR studies on non-nucleoside pyrrolo[2,3-d]pyrimidines have yielded critical insights for antiviral activity, particularly against human cytomegalovirus (HCMV). nih.gov These studies have demonstrated that specific substituents at positions C-4, C-5, and C-6 of the pyrimidine (B1678525) ring are crucial for activity:
C-4 Position : Modifications at the 4-position were generally not well-tolerated. An amino group at C-4 is considered essential for activity against HCMV. nih.gov
C-5 Position : The nature of the substituent at C-5 significantly impacts activity. While nitrile (toyocamycin-like) and carboxamide (sangivamycin-like) analogues were often inactive or only modestly active, the corresponding 5-thioamide (thiosangivamycin-like) derivatives proved to be potent inhibitors of HCMV and HSV-1. acs.orgnih.gov
C-6 Position : The introduction of a second amino group at the C-6 position created a new set of active compounds. Interestingly, for these 4,6-diamino analogues, a thioamide group at C-5 was not a strict requirement for anti-HCMV activity, as the 5-nitrile analogues were also active. nih.gov In contrast, the 5-carboxamide versions were inactive. nih.gov
Development and Characterization of Sangivamycin-Like Molecules (SLMs)
In the search for novel anticancer agents, a high-throughput screen of a chemical diversity library identified a class of small molecules with structural similarity to sangivamycin, which were subsequently named Sangivamycin-Like Molecules (SLMs). nih.govaacrjournals.org These compounds were initially discovered based on their ability to overcome hypoxia-induced resistance to apoptosis in colon cancer models. aacrjournals.org
Further investigation revealed that SLMs as a class possess robust, single-agent anti-myeloma activity. nih.gov A panel of these structurally related molecules was found to selectively induce apoptosis in multiple myeloma (MM) cells at sub-micromolar concentrations, while showing negligible effects on other tumor cell types or non-malignant cells. nih.gov
Among the characterized SLMs, SLM6 emerged as a particularly promising candidate. nih.govnih.gov It was the most active compound in in-vivo models, where it was well-tolerated and significantly inhibited the growth of MM tumors while inducing apoptosis. nih.govnih.gov The anti-myeloma activity of SLM6 was determined to be mediated by the direct inhibition of cyclin-dependent kinase 9 (CDK9). nih.govnih.gov This inhibition leads to the transcriptional repression of key oncogenes known to drive the progression of multiple myeloma, such as c-Maf, cyclin D1, and c-Myc. nih.gov Notably, SLM6 demonstrated superior in vivo anti-MM activity compared to flavopiridol, another CDK inhibitor that has been evaluated in clinical trials for MM. nih.gov These findings establish SLM6 as a novel and potent CDK9 inhibitor with significant preclinical promise as an anti-myeloma agent. nih.govnih.gov
Comparative Biochemical and Biological Profiling with Related Compounds (e.g., Toyocamycin, Thiosangivamycin)
Sangivamycin belongs to the pyrrolo[2,3-d]pyrimidine family of nucleoside antibiotics, which also includes the closely related compounds toyocamycin and tubercidin. nih.govnih.gov These compounds share the same 7-deazaadenosine core structure but differ in the substituent at the C-5 position of the pyrrole ring. Comparative studies have revealed significant differences in their biological activities, largely dictated by this C-5 substituent.
Sangivamycin is distinguished by its potent inhibition of protein kinase C (PKC). nih.gov In a comparative assay, sangivamycin showed strong inhibitory activity against PKC and against bleb-formation in K562 cells, whereas toyocamycin and tubercidin exhibited only weak activities in both assays. nih.gov This highlights a specific biological role for sangivamycin as a protein kinase inhibitor that is not shared to the same extent by its close analogues. nih.govsemanticscholar.org
In the context of antiviral activity, particularly against human cytomegalovirus (HCMV), the synthetic analogue thiosangivamycin and its derivatives have shown superior performance. nih.gov Structure-activity relationship studies of non-nucleoside analogues revealed that while the nitrile (toyocamycin-like) and carboxamide (sangivamycin-like) derivatives were generally inactive, nearly all of the corresponding thioamide (thiosangivamycin-like) derivatives were potent inhibitors of both HCMV and HSV-1. acs.orgnih.gov Many of these thioamide compounds were active in the low micromolar range and were not cytotoxic at their effective antiviral concentrations. acs.orgnih.gov
It is also important to note the chemical stability of these analogues can influence the interpretation of biological data. The 5-thioamide moiety of thiosangivamycin and its non-nucleoside analogues has been shown to be unstable in cell culture medium, converting to the corresponding 5-nitrile (toyocamycin analogue) with a half-life of about 48 hours. umich.edu This conversion from a highly active thioamide to a less active nitrile must be considered when evaluating in vitro cytotoxicity and antiviral data over extended periods. umich.edu
Table 1: Comparative Activity of Sangivamycin and Related Pyrrolopyrimidine Analogues
| Compound/Analogue Class | Key Structural Feature | Primary Biological Activity Profile | Reference |
|---|---|---|---|
| Sangivamycin | C5-Carboxamide (-CONH₂) | Potent inhibitor of Protein Kinase C (PKC). nih.gov Moderate antiviral and anticancer activity. tandfonline.comnih.gov | tandfonline.comnih.govnih.gov |
| Toyocamycin | C5-Nitrile (-CN) | Weak PKC inhibitor. nih.gov Cytotoxic. nih.gov Identified as an inhibitor of XBP1 mRNA cleavage. semanticscholar.org | nih.govnih.govsemanticscholar.org |
| Thiosangivamycin | C5-Thioamide (-CSNH₂) | Analogues are potent inhibitors of HCMV and HSV-1. acs.orgnih.gov Unstable in culture medium, converting to toyocamycin analogues. umich.edu | acs.orgnih.govumich.edu |
| Tubercidin | C5-Hydrogen (-H) | Weak PKC inhibitor. nih.gov Cytotoxic. nih.gov | nih.govnih.gov |
| Acyclic Analogues | Sugar ring replaced by an open chain (e.g., (1,3-dihydroxy-2-propoxy)methyl) | Significantly reduced cytotoxicity compared to parent nucleosides. tandfonline.comnih.gov | tandfonline.comnih.gov |
| Sugar-Modified Analogues | Modifications at 2' or 3' position of the ribose | Generally less cytotoxic and less potent than parent compounds. nih.govacs.org | nih.govacs.org |
Mechanisms of Resistance to Therapeutic Intervention
On-Target Resistance Mechanisms (e.g., Target Kinase Mutations, Target Overexpression)
On-target resistance mechanisms involve genetic or expression changes in the kinase that is the direct target of the inhibitor, preventing the drug from effectively binding and blocking its function. dovepress.com
Target Kinase Mutations: The most common form of on-target acquired resistance involves the emergence of secondary mutations in the kinase domain. nih.govresearchgate.net These mutations can interfere with drug binding through several mechanisms. A well-known example is the "gatekeeper" mutation, where a smaller amino acid in the ATP-binding pocket is replaced by a bulkier one, creating steric hindrance that blocks the inhibitor's access without significantly impacting the kinase's ability to bind ATP. nih.gov Other mutations can occur at the solvent front or other sites, altering the conformation of the kinase domain and reducing drug affinity. nih.govresearchgate.net While specific resistance-conferring mutations for Sangivamycin's primary target, Protein Kinase C (PKC), are not extensively detailed in this context, this mechanism is a principal concern for all kinase inhibitors. wikipedia.orgmedchemexpress.com
Target Overexpression/Amplification: Another on-target mechanism is the amplification of the gene encoding the target kinase. nih.govascopubs.org This leads to the overproduction of the target protein to a level that "out-competes" the inhibitor. nih.gov Even if the inhibitor is present at a therapeutic concentration, the sheer quantity of the target kinase ensures that enough of it remains active to drive downstream signaling and promote cell survival. ascopubs.org Gene amplification of the target has been observed as a resistance mechanism for inhibitors of EGFR, BCR-ABL, and ALK. nih.gov
Table 1: Common On-Target Resistance Mechanisms to Kinase Inhibitors
| Mechanism | Description | Example |
|---|---|---|
| Secondary Mutations | Point mutations in the kinase domain that alter the drug binding site. | "Gatekeeper" mutations (e.g., T790M in EGFR) that cause steric hindrance for the inhibitor. ascopubs.orgnih.gov |
| Target Gene Amplification | Increased copy number of the gene encoding the target kinase, leading to its overexpression. | Amplification of the EGFR or BCR-ABL gene, overwhelming the inhibitor. nih.govascopubs.org |
Off-Target and Compensatory Signaling Pathways
Cancer cells can develop resistance even when the targeted kinase is effectively inhibited. This is achieved through off-target mechanisms, primarily the activation of alternative or compensatory signaling pathways that bypass the drug-induced blockade. nih.govresearchgate.netsinobiological.com
When a primary oncogenic pathway is inhibited, cancer cells can adapt by rerouting signals through parallel pathways to maintain proliferation and survival. researchgate.netsinobiological.com This can involve the activation of other receptor tyrosine kinases, downstream signaling components, or feedback loops. aacrjournals.orgnih.gov For example, in non-small cell lung cancer treated with EGFR inhibitors, resistance can emerge through the amplification of the MET receptor tyrosine kinase, which then drives downstream signaling through the PI3K-AKT pathway, rendering the inhibition of EGFR ineffective. aacrjournals.org Similarly, activation of the RAS/RAF/MEK/ERK pathway or the PI3K/AKT/mTOR pathway are common bypass mechanisms. dovepress.comnih.gov
The tumor microenvironment can also contribute to this form of resistance by producing growth factors that activate these compensatory pathways in cancer cells. aacrjournals.orgnih.gov The identification of these bypass tracks is critical, as it suggests that combination therapies targeting both the primary oncogene and the compensatory pathway may be required to overcome resistance. aacrjournals.orgaacrjournals.org
Role of Drug Efflux Transporters in Multidrug Resistance Phenomena
A well-established mechanism of resistance to a wide range of therapeutic agents, including kinase inhibitors, is the increased expression of drug efflux transporters. mdpi.comnih.gov These transporters belong to the ATP-binding cassette (ABC) superfamily and function as pumps that actively remove drugs from the cell, thereby reducing the intracellular concentration to sub-therapeutic levels. nih.govnih.gov
The most prominent members implicated in multidrug resistance (MDR) are:
P-glycoprotein (P-gp/MDR1/ABCB1): This is one of the most extensively studied ABC transporters and is known to confer resistance to a vast array of structurally diverse anticancer drugs. nih.govnih.gov
Multidrug Resistance-Associated Proteins (MRPs/ABCCs): This family, particularly MRP1, can also transport a broad range of chemotherapeutic agents. nih.gov
Breast Cancer Resistance Protein (BCRP/ABCG2): This transporter is another key player in MDR, with a wide substrate specificity that overlaps with P-gp and MRP1. nih.gov
Research has specifically implicated this mechanism in resistance to Sangivamycin (B1680759). Studies in drug-resistant breast cancer cell lines that overexpress the MDR1 gene (and thus P-glycoprotein) have shown that Sangivamycin can induce apoptosis, suggesting it might be effective in treating some P-gp overexpressing cancers or that its efficacy could be modulated by the activity of these transporters. tandfonline.com Many kinase inhibitors are substrates for ABCB1 and ABCG2, and overexpression of these transporters is a significant challenge. mdpi.com Paradoxically, some kinase inhibitors have also been shown to inhibit the function of these transporters, opening up possibilities for their use in reversing multidrug resistance. mdpi.comtandfonline.com
Research Strategies for Overcoming Drug Resistance (e.g., Combination Therapies, Analogue Development)
Overcoming therapeutic resistance requires innovative strategies aimed at circumventing these escape mechanisms. researchgate.net Research has focused on several key approaches.
Combination Therapies: A primary strategy is to combine the primary targeted inhibitor with a second agent that blocks the resistance mechanism. sinobiological.com This can involve "vertical inhibition," where multiple nodes in the same pathway are targeted (e.g., BRAF and MEK inhibitors), or "horizontal inhibition," which targets the primary pathway and a compensatory bypass pathway simultaneously (e.g., an EGFR inhibitor plus a MET inhibitor). nih.govamegroups.org In the context of Sangivamycin, its potential for combination therapy has been demonstrated in antiviral research, where it shows an additive effect with the nucleoside analog Remdesivir (B604916) against SARS-CoV-2. nih.govjci.orgnih.gov This suggests that Sangivamycin does not antagonize the metabolic pathways of other nucleoside analogs and could be a viable component in combination drug regimens to hinder the emergence of resistant variants. jci.org
Analogue Development and Next-Generation Inhibitors: This involves designing new inhibitors that can effectively block the mutated, resistant forms of the target kinase. researchgate.netamegroups.org For example, third-generation EGFR inhibitors were developed specifically to target the T790M gatekeeper mutation. mdpi.com Another approach is the development of allosteric inhibitors that bind to a site other than the ATP-binding pocket, or covalent inhibitors that form a permanent bond with the target, potentially overcoming resistance mutations. sinobiological.com In the case of Sangivamycin, research into structurally related compounds, or "Sangivamycin-like molecules" (SLMs), has identified analogues with potent anti-cancer activity against multiple myeloma. aacrjournals.orgnih.gov This line of research into developing derivatives and analogues is a key strategy for improving efficacy and overcoming potential resistance to the parent compound. wikipedia.org
Table 2: Strategies to Overcome Kinase Inhibitor Resistance
| Strategy | Description | Example |
|---|---|---|
| Combination Therapy | Using multiple drugs to simultaneously block the primary target and resistance pathways. | Combining BRAF and MEK inhibitors in melanoma; investigating Sangivamycin with Remdesivir for viral infections. nih.govnih.gov |
| Next-Generation Inhibitors | Developing new inhibitors designed to be effective against mutated or resistant forms of the target kinase. | Third-generation EGFR inhibitors targeting the T790M mutation. mdpi.com |
| Analogue Development | Synthesizing and screening derivatives of an existing compound to find molecules with improved properties. | Development of Sangivamycin-like molecules (SLMs) with potent activity against multiple myeloma. aacrjournals.orgnih.gov |
| Alternative Dosing | Modifying the dose or schedule of drug administration to overcome resistance. aacrjournals.org | Not specifically detailed for Sangivamycin, but a general strategy. |
Advanced Research Methodologies and Techniques
High-Throughput Screening Platforms for Molecular Target Identification (e.g., KINOMEscan)
High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly test large numbers of compounds for their biological activity against specific targets. bmglabtech.comresearchgate.net This approach has been instrumental in identifying the molecular targets of sangivamycin (B1680759). For instance, HTS platforms like KINOMEscan, which assess the interaction of a compound with a large panel of kinases, have been utilized. medchemexpress.com
Studies have shown that sangivamycin is a potent inhibitor of protein kinase C (PKC). medchemexpress.comnih.gov Kinase screening services, a component of HTS, help in identifying such specific inhibitions. medchemexpress.com The primary goal of HTS is to identify "hits" or "leads" from large compound libraries that show a desired effect on a target. bmglabtech.com These hits then serve as a starting point for further drug development. labmanager.com
The HTS process typically involves several stages: assay preparation, a pilot screen to validate the methodology, a primary screen against a large compound library, and secondary screens to confirm and characterize the initial hits. labmanager.com Luciferase-based assays are often used in primary screens due to their rapid and sensitive detection. nih.gov
Spectroscopic Techniques for Structural and Conformational Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of compounds. numberanalytics.comuib.no Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are routinely used to elucidate the structure of organic molecules like sangivamycin. numberanalytics.comresearchgate.netjchps.com
The chemical structure of sangivamycin, which includes a pyrrolopyrimidine base linked to a ribofuranose sugar, is key to its biological activity. ontosight.aiontosight.ai Spectroscopic techniques provide detailed information about bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for understanding how the molecule interacts with its biological targets. numberanalytics.com Advanced NMR techniques, such as 2D NMR, can offer even more detailed structural information. numberanalytics.com The combination of various spectroscopic methods is often necessary for the complete structural elucidation of complex molecules. numberanalytics.com
Mass Spectrometry for Metabolite Analysis and Nucleic Acid Incorporation Studies
Mass spectrometry is a highly sensitive technique used to identify and quantify molecules. In the study of sangivamycin, it has been crucial for analyzing its metabolism and its incorporation into nucleic acids.
Research has demonstrated through mass spectrometry that sangivamycin is incorporated into the viral RNA of SARS-CoV-2. nih.gov These studies showed a dose-dependent incorporation of sangivamycin into the viral genome in both infected cells and released virions. nih.gov Interestingly, the same analysis revealed little to no incorporation into the host cell's mRNA. nih.gov
In vitro absorption, distribution, metabolism, and excretion (ADME) studies also utilize mass spectrometry to assess properties like metabolic stability. nih.gov For sangivamycin, it was found that the compound was not significantly metabolized by human or mouse liver microsomes. nih.gov
In Vitro Biochemical Assays for Enzyme Kinetics and Inhibition (e.g., RNA-dependent RNA polymerase assays)
In vitro biochemical assays are essential for studying the kinetics and inhibition of enzymes, providing insights into a drug's mechanism of action. nih.govdatabiotech.co.ilresearchgate.net For sangivamycin, these assays have been particularly important in understanding its antiviral activity.
Assays for RNA-dependent RNA polymerase (RdRp), a key enzyme for many RNA viruses, have been developed to screen for inhibitors. uochb.czmdpi.combiorxiv.orgfrontiersin.org Studies have synthesized sangivamycin triphosphate (STP) to evaluate its effect on the SARS-CoV-2 RdRp. nih.gov These in vitro experiments demonstrated that the SARS-CoV-2 RdRp incorporates STP into RNA, but it does not act as a chain terminator. nih.gov
Enzyme inhibition assays are also used to determine a compound's potency, often expressed as an IC50 or Ki value. Sangivamycin has been identified as a potent inhibitor of protein kinase C (PKC) with a Ki of 10 μM. medchemexpress.commedchemexpress.com
Cell-Based Assays for Proliferation, Apoptosis, Cytotoxicity, and Antiviral Activity
Cell-based assays are fundamental tools for evaluating the biological effects of a compound on cellular processes. nih.govscispace.com A variety of these assays have been used to characterize the anticancer and antiviral properties of sangivamycin. ontosight.ainih.gov These assays measure parameters like cell viability, proliferation, cytotoxicity, and apoptosis. nih.govrevvity.com
Antiproliferative and Cytotoxic Effects: Sangivamycin has demonstrated potent antiproliferative activity against various human cancer cell lines. medchemexpress.com Assays like the CellTiter-Glo Luminescent Cell Viability Assay, which measures cellular ATP levels, are used to determine the cytotoxic effects of the compound. nih.gov For example, sangivamycin showed cytostatic effects in MCF7/wild type (WT) breast cancer cells and induced massive apoptotic cell death in multidrug-resistant MCF7/adriamycin-resistant (ADR) cells. medchemexpress.com
Apoptosis Induction: The induction of apoptosis is a key mechanism for many anticancer drugs. In MCF7/ADR cells, sangivamycin was shown to activate caspases and lead to the cleavage of lamin A, a hallmark of apoptosis. medchemexpress.com
Antiviral Activity: The antiviral efficacy of sangivamycin has been extensively studied in various cell lines against different viruses, including SARS-CoV-2. nih.gov High-content imaging assays are used to determine the compound's potency (IC50) and cell viability (CC50) in virus-infected cells. nih.gov Sangivamycin has shown low nanomolar IC50 values against SARS-CoV-2 in cell types such as Vero E6, Caco-2, and Calu-3 cells. nih.gov
Table 1: Antiviral Activity and Cytotoxicity of Sangivamycin in Different Cell Lines against SARS-CoV-2
| Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Vero E6 | 63 | >10 | >159 |
| Caco-2 | 29 | >10 | >345 |
| Calu-3 | 39 | >10 | >256 |
Data sourced from a study on the in vitro efficacy of sangivamycin against SARS-CoV-2. nih.gov
Molecular Biology Techniques (e.g., Immunofluorescence, Western Blotting for Protein Expression and Localization)
Molecular biology techniques are crucial for investigating the cellular and molecular mechanisms affected by a compound.
Western Blotting: This technique is used to detect specific proteins in a sample. In the context of sangivamycin research, Western blotting has been used to demonstrate the cleavage of lamin A in apoptotic cells, confirming the activation of apoptotic pathways. medchemexpress.com It has also been used to confirm the purity of antibodies used in other molecular techniques. frontiersin.org
Immunofluorescence: This method allows for the visualization of the subcellular localization of specific proteins. nih.govptgcn.com By using fluorescently labeled antibodies, researchers can determine where a protein of interest is located within a cell and whether its localization changes upon treatment with a compound like sangivamycin. nih.govresearchgate.net For example, immunofluorescence can be used to observe the co-localization of proteins at specific cellular structures, providing insights into their functional interactions. frontiersin.orgresearchgate.net
Computational Approaches and In Silico Modeling in Drug Design and Mechanism Prediction
Computational approaches and in silico modeling have become indispensable tools in modern drug discovery, offering a faster and more cost-effective way to identify and optimize potential drug candidates. researchgate.netresearchgate.netmdpi.comdrugdiscoverynews.com These methods are used for a wide range of applications, including virtual screening, molecular docking, and predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net
In the study of sangivamycin, molecular docking has been used to predict its binding to potential targets. For instance, a molecular docking study identified sangivamycin as a potential inhibitor of the gatD enzyme in Clostridium botulinum, with a predicted binding energy of -8.0 kcal/mol. iglobaljournal.comresearchgate.net Such studies can provide 2D and 3D representations of the interaction between the ligand (sangivamycin) and the residues in the binding pocket of the target protein. iglobaljournal.com
These computational predictions, while valuable, require experimental validation to confirm the biological activity. researchgate.net
Research on Advanced Drug Delivery Systems (e.g., Nanoliposomes)
Research into advanced drug delivery systems for Sangivamycin monohydrate is primarily driven by the need to optimize its delivery to target sites while minimizing potential systemic exposure. Although direct studies on the nanoliposomal formulation of this compound are not extensively documented in publicly available literature, a significant body of research on the liposomal delivery of other nucleoside analogs provides a strong basis for its potential application. nih.govnih.govscispace.com Nucleoside analogs are often hydrophilic, which can limit their passive diffusion across cell membranes and affect their bioavailability. nih.gov Liposomal encapsulation offers a strategy to overcome these challenges.
Nanoliposomes are microscopic vesicles composed of a phospholipid bilayer, which can encapsulate both hydrophilic and lipophilic drugs. scispace.comresearchgate.net For a hydrophilic compound like Sangivamycin, it would primarily be encapsulated within the aqueous core of the liposome. The lipid bilayer, on the other hand, can be modified to control the release characteristics and stability of the formulation.
Detailed Research Findings
While specific data on Sangivamycin-loaded nanoliposomes is not available, research on similar nucleoside analogs highlights the potential formulation strategies and expected outcomes. The transformation of water-soluble nucleosides into lipophilic compounds by attaching long alkyl chains is a common strategy to enable their stable incorporation into the lipid bilayer of liposomes. scispace.comresearchgate.net This modification can significantly increase the drug loading capacity.
Another approach involves the use of pre-formed vesicles incubated with the drug in the presence of agents like ethanol, which can facilitate the encapsulation of nucleic acid-based molecules into small, stable liposomes. liposomes.ca Furthermore, techniques that create a transmembrane ion gradient can be employed to actively load cationic drugs into liposomes, achieving high encapsulation efficiencies. nih.gov
Based on the available literature for other nucleoside analogs, a hypothetical formulation for this compound nanoliposomes could be designed and characterized. The table below outlines potential components and their roles in such a formulation.
Table 1: Hypothetical Composition of this compound Nanoliposomes
| Component | Function |
| Phosphatidylcholine | Main bilayer-forming lipid |
| Cholesterol | Stabilizes the lipid bilayer, reduces drug leakage |
| This compound | Active Pharmaceutical Ingredient (encapsulated) |
| Phosphate Buffer | Aqueous core, maintains pH |
The characteristics of such a formulation would be critical to its in vivo performance. The following table presents the key parameters that would be evaluated.
Table 2: Potential Characterization Parameters for this compound Nanoliposomes
| Parameter | Description | Potential Target Value |
| Particle Size | Influences circulation time and tissue penetration | 100-200 nm |
| Polydispersity Index (PDI) | Indicates the uniformity of particle size | < 0.2 |
| Zeta Potential | Measures surface charge, affects stability | -20 to -30 mV |
| Encapsulation Efficiency (%) | Percentage of drug successfully entrapped | > 80% |
The development of nanoliposomal formulations for nucleoside analogs has shown to improve their therapeutic index by altering their pharmacokinetic profile, leading to prolonged circulation times and potentially enhanced accumulation at tumor sites due to the enhanced permeability and retention (EPR) effect. nih.gov
Future Directions and Research Perspectives
Further Elucidation of Underexplored Molecular Action Mechanisms
While sangivamycin (B1680759) is a known inhibitor of protein kinase C (PKC), its anticancer activity is attributed to a variety of effects, including the inhibition of DNA and RNA synthesis. nih.govnih.gov The discovery that sangivamycin inhibits PKC has opened avenues for the rational design of new anticancer drugs. nih.gov However, the full spectrum of its molecular interactions remains an active area of investigation. Recent studies have begun to unravel these complexities, identifying additional kinase targets and signaling pathways that contribute to its biological activity.
A significant breakthrough in understanding sangivamycin's mechanism of action came from kinome-wide screening, which identified Haspin as a primary target. nih.gov Haspin is a protein kinase that is overexpressed in pancreatic ductal adenocarcinoma (PDA) and plays a crucial role in cell division. nih.gov Inhibition of Haspin by sangivamycin disrupts the phosphorylation of Histone H3, which in turn prevents its interaction with survivin, a protein that inhibits apoptosis (programmed cell death). nih.gov This disruption of the Haspin-Histone H3-survivin signaling pathway provides a clear mechanism for how sangivamycin induces cell death in cancer cells. nih.gov
Other kinases targeted by sangivamycin include YSK4 (MAP3K19), DYRK1A, and DYRK2. researchgate.net However, the expression of these kinases can vary between different cancer cell types, suggesting that the specific targets of sangivamycin may be context-dependent. researchgate.net For instance, in pancreatic cancer cell lines, YSK4 and DYRK2 are not expressed, while DYRK1A is present in both normal and cancerous pancreatic cells. researchgate.net In contrast, Haspin is consistently overexpressed in PDA cell lines compared to normal pancreatic cells, making it a particularly relevant target in this context. nih.govresearchgate.net
Beyond direct kinase inhibition, sangivamycin has been shown to modulate other critical cellular processes. In multiple myeloma (MM) cells, a sangivamycin-like molecule, SLM6, was found to directly inhibit cyclin-dependent kinase 9 (CDK9) . aacrjournals.orgnih.gov This inhibition leads to the transcriptional repression of key oncogenes that drive MM progression, such as MAF, CCND1, and MYC. aacrjournals.orgnih.gov The anticancer activity of sangivamycin has been attributed to these wide-ranging effects, which include the inhibition of protein kinase C (PKC). aacrjournals.org
Furthermore, sangivamycin has been shown to indirectly inhibit GSK-3β, leading to the stabilization of the c-Myc protein, which is critical for sensitizing cancer cells to apoptosis. aacrjournals.org The compound also inhibits endothelial surface ATP synthase, which is involved in angiogenesis (the formation of new blood vessels that supply tumors). oup.com This multifaceted mechanism of action, targeting both cancer cells directly and the tumor microenvironment, highlights the complexity of sangivamycin's biological activity and underscores the need for further research to fully elucidate its therapeutic potential.
Recent research has also explored non-canonical signaling pathways affected by sangivamycin. These pathways, which operate independently of the well-established Smad and MAPK cascades, are increasingly recognized as important regulators of cellular function. uni-duesseldorf.denih.gov While direct links between sangivamycin and specific non-canonical pathways are still being investigated, its broad kinase inhibitory profile suggests that it may influence these less-explored signaling networks.
Rational Design and Synthesis of Next-Generation Sangivamycin Analogs with Enhanced Specificity and Efficacy
The promising biological activities of sangivamycin have spurred significant efforts in the rational design and synthesis of novel analogs with improved therapeutic properties. These efforts are largely focused on modifying the core pyrrolo[2,3-d]pyrimidine structure to enhance target specificity, increase potency, and overcome potential resistance mechanisms.
One approach involves the synthesis of non-nucleoside analogs, where the ribose sugar moiety is replaced with other chemical groups. nih.gov This strategy aims to improve the drug-like properties of the molecule, such as its stability and bioavailability. For example, a series of 7-substituted 4-aminopyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiviral activity. nih.gov These studies have shown that the nature of the substituent at the 7-position significantly influences the biological activity of the compound. nih.gov
Another key area of focus is the modification of the functional groups on the pyrrolopyrimidine ring. For instance, the conversion of the 5-cyano group of toyocamycin (B1682990), a related nucleoside antibiotic, to a 5-carboxamide group yields sangivamycin. acs.org Further modifications at this position, such as the synthesis of 5-thiocarboxamide analogs, have been shown to enhance antiviral activity. nih.gov
The synthesis of acyclic analogs, where the ribose ring is opened, has also been explored. umich.edu These compounds, such as those containing an acyclovir (B1169) or ganciclovir-like side chain, have shown potent activity against human cytomegalovirus (HCMV). umich.edu
More recent strategies have employed palladium-catalyzed cyanation to efficiently introduce nitrile groups into the nucleoside framework, a key step in the synthesis of sangivamycin and its analogs. smolecule.com This method offers a mild and efficient way to create precursors for a variety of sangivamycin derivatives. smolecule.com
The table below summarizes some of the key synthetic strategies and the resulting analogs with their respective biological activities.
| Synthetic Strategy | Analog Type | Key Modifications | Observed Biological Activity |
| Non-nucleoside synthesis | 7-substituted 4-aminopyrrolo[2,3-d]pyrimidines | Varied alkylating agents at the 7-position | Antiviral activity against HCMV and HSV-1 nih.gov |
| Functional group transformation | 5-thiocarboxamide analogs | Conversion of the 5-carboxamide to a 5-thiocarboxamide | Enhanced antiviral activity nih.gov |
| Acyclic synthesis | Acyclic bromotubercidins | Replacement of the ribose with an acyclic side chain | Potent activity against HCMV umich.edu |
| Palladium-catalyzed cyanation | Cyanated pyrrolo[2,3-d]pyrimidine nucleosides | Introduction of a nitrile group at C7 | Precursors for sangivamycin synthesis smolecule.com |
| Late-stage functionalization | 8-N-methylaminosangivamycin | Introduction of an N-methylamine group at the 8-position | Potential for enhanced properties smolecule.com |
These synthetic efforts, guided by an increasing understanding of sangivamycin's structure-activity relationships, are paving the way for the development of next-generation analogs with superior therapeutic profiles.
Development of Predictive Models for Therapeutic Response and Resistance in Disease Contexts
The development of predictive models for therapeutic response and resistance is a critical step in personalizing cancer treatment and optimizing the use of novel therapeutic agents like sangivamycin. Such models can help identify patients who are most likely to benefit from treatment, as well as those who may be at risk of developing resistance.
One promising approach involves the use of single-cell RNA sequencing (scRNA-Seq) and machine learning (ML) to identify drug-tolerant persister (DTP) cells within tumors. nus.edu.sg DTP cells are a subpopulation of cancer cells that can survive initial drug treatment and contribute to relapse. nus.edu.sg By analyzing the gene expression profiles of individual cells, ML models can be trained to identify DTP cells and predict their sensitivity to different drugs. nus.edu.sg This approach has been successfully applied to identify candidate drugs for DTP cells in colorectal cancer. nus.edu.sg
Another strategy is to identify biomarkers that are associated with sensitivity or resistance to sangivamycin. For example, the expression levels of sangivamycin's molecular targets, such as Haspin or CDK9, could serve as predictive biomarkers. nih.govaacrjournals.orgnih.gov Tumors with high levels of these kinases may be more susceptible to sangivamycin's inhibitory effects.
Gene expression profiling can also be used to develop gene signatures that predict response to therapy. mdpi.com For instance, a two-gene signature has been shown to predict response to a combination of tipifarnib (B1682913) and etoposide (B1684455) in acute myeloid leukemia (AML). mdpi.com A similar approach could be used to develop a gene signature for sangivamycin, allowing for the stratification of patients based on their predicted response.
The table below outlines some of the potential approaches for developing predictive models for sangivamycin.
| Modeling Approach | Methodology | Potential Application for Sangivamycin |
| Single-cell RNA sequencing (scRNA-Seq) and Machine Learning (ML) | Identify and characterize drug-tolerant persister (DTP) cells | Predict sensitivity of DTP cells to sangivamycin in various cancers nus.edu.sg |
| Biomarker identification | Measure expression levels of sangivamycin's molecular targets | Stratify patients based on Haspin or CDK9 expression levels nih.govaacrjournals.orgnih.gov |
| Gene expression profiling | Develop gene signatures that correlate with treatment response | Create a predictive signature for sangivamycin efficacy in different tumor types mdpi.com |
| In vitro drug sensitivity screening | Test sangivamycin against a panel of cancer cell lines | Identify cell lines that are particularly sensitive or resistant to sangivamycin aacrjournals.org |
The development of these predictive models will be crucial for the successful clinical translation of sangivamycin and its analogs, enabling a more targeted and effective approach to cancer therapy.
Exploration of Novel Combinatorial Therapeutic Strategies in Preclinical Settings
The exploration of combinatorial therapeutic strategies is a promising approach to enhance the efficacy of anticancer drugs, overcome resistance, and reduce toxicity. In preclinical studies, sangivamycin and its analogs have shown synergistic or additive effects when combined with other therapeutic agents.
One of the most studied combinations is with the nucleoside analog remdesivir (B604916). nih.gov In the context of SARS-CoV-2, the combination of sangivamycin and remdesivir has been shown to have an additive effect against the virus in multiple cell types. researchgate.net This suggests that a combination therapy could be more effective than either drug alone, potentially allowing for lower doses and reduced side effects. nih.gov
In the setting of multiple myeloma (MM), the sangivamycin-like molecule SLM6 has been shown to increase the cytotoxic activity of several approved MM therapies, including bortezomib (B1684674), lenalidomide (B1683929), dexamethasone (B1670325), and doxorubicin (B1662922). aacrjournals.org The combination of SLM6 and bortezomib was particularly effective, leading to a significant reduction in MM cell viability. aacrjournals.org
Sangivamycin has also been investigated in combination with gemcitabine (B846), a standard-of-care chemotherapy for pancreatic cancer. nih.gov The combination of sangivamycin and gemcitabine showed additive effects in pancreatic cancer cell lines, suggesting that this combination could be a more effective treatment option for this aggressive disease. nih.gov
The table below provides a summary of some of the preclinical combinatorial strategies involving sangivamycin and its analogs.
| Combination Partner | Disease Context | Observed Effect | Potential Mechanism |
| Remdesivir | SARS-CoV-2 | Additive nih.govresearchgate.net | Targeting different aspects of viral replication nih.gov |
| Bortezomib | Multiple Myeloma | Additive aacrjournals.org | SLM6 inhibits CDK9, complementing bortezomib's proteasome inhibition aacrjournals.orgaacrjournals.org |
| Lenalidomide | Multiple Myeloma | Increased cytotoxicity aacrjournals.org | SLM6 enhances the effects of lenalidomide on MM cells aacrjournals.org |
| Dexamethasone | Multiple Myeloma | Increased cytotoxicity aacrjournals.org | SLM6 sensitizes MM cells to the effects of dexamethasone aacrjournals.org |
| Doxorubicin | Multiple Myeloma | Increased cytotoxicity aacrjournals.org | SLM6 enhances the apoptotic effects of doxorubicin aacrjournals.org |
| Gemcitabine | Pancreatic Cancer | Additive nih.gov | Sangivamycin's inhibition of Haspin complements gemcitabine's DNA-damaging effects nih.gov |
These preclinical findings provide a strong rationale for further investigation of sangivamycin in combination with other anticancer agents, with the ultimate goal of developing more effective and durable treatment strategies for a variety of cancers.
Identification of Emerging Biological Targets and Novel Disease Applications
The broad-spectrum activity of sangivamycin suggests that it may have therapeutic potential beyond its initially explored applications in cancer and virology. Ongoing research continues to identify new biological targets and novel disease contexts where sangivamycin could be beneficial.
One emerging area of interest is the use of sangivamycin as an antiviral agent. It has shown potent activity against a range of phylogenetically distinct viruses, including arenaviruses, filoviruses, and orthopoxviruses. researchgate.net More recently, sangivamycin has been identified as a highly effective inhibitor of SARS-CoV-2, the virus that causes COVID-19. nih.gov It has demonstrated greater efficacy than remdesivir in suppressing SARS-CoV-2 replication in vitro and is active against multiple viral variants. nih.govresearchgate.net The mechanism of its antiviral activity is still under investigation, but it is thought to involve the inhibition of viral RNA synthesis. nus.edu.sg
In the field of oncology, new applications for sangivamycin are also being explored. Its ability to target fundamental cellular processes like transcription and cell cycle control makes it a candidate for treating a variety of cancers. nih.govaacrjournals.orgnih.gov For example, its activity against multiple myeloma and pancreatic cancer has been well-documented, and its potential in other hematological malignancies and solid tumors is an active area of research. nih.govaacrjournals.orgnih.gov
Furthermore, the unique mechanism of action of sangivamycin, including its inhibition of Haspin and CDK9, suggests that it could be effective in treating cancers that are resistant to other therapies. nih.govaacrjournals.orgnih.gov For instance, its ability to induce apoptosis in multidrug-resistant breast cancer cells highlights its potential to overcome drug resistance. medchemexpress.com
The table below lists some of the emerging biological targets and potential new disease applications for sangivamycin.
| Biological Target | Disease Application | Supporting Evidence |
| Viral RNA-dependent RNA polymerase (RdRp) | COVID-19 and other viral infections | Potent in vitro activity against SARS-CoV-2 and other viruses nus.edu.sgnih.govresearchgate.net |
| Haspin kinase | Pancreatic cancer and other solid tumors | Overexpression of Haspin in PDA and its inhibition by sangivamycin nih.gov |
| Cyclin-dependent kinase 9 (CDK9) | Multiple myeloma and other hematological malignancies | Inhibition of CDK9 by SLM6 and subsequent repression of oncogenes aacrjournals.orgnih.gov |
| Endothelial surface ATP synthase | Angiogenesis-dependent diseases | Inhibition of angiogenesis in vivo oup.com |
| Protein Kinase C (PKC) | Various cancers | Broad-spectrum anticancer activity nih.govnih.gov |
The continued exploration of sangivamycin's biological activities is likely to uncover additional therapeutic opportunities, further expanding its potential clinical utility.
Q & A
Q. What are the primary biological targets and mechanisms of action of sangivamycin monohydrate in anticancer research?
Methodological Answer: To identify targets, employ kinase activity assays (e.g., radiometric or fluorescence-based assays for Protein Kinase C inhibition) and gene expression profiling (e.g., qPCR for survivin suppression). Validate using pancreatic cancer cell lines with dose-response studies (e.g., IC50 determination via MTT assays) .
Q. What experimental methods are recommended for characterizing the monohydrate crystalline form of sangivamycin?
Methodological Answer: Use Raman spectroscopy coupled with principal component analysis (PCA) to monitor polymorphic transitions and confirm hydration states. Complement with X-ray diffraction (XRD) for lattice structure validation and thermogravimetric analysis (TGA) to assess water content .
Q. How can researchers ensure reproducibility in this compound synthesis from microbial sources?
Methodological Answer: Document strain-specific fermentation conditions (e.g., Streptomyces rimosus vs. Gynuella sunshinyii YC6258), including media composition, pH, temperature, and extraction protocols. Validate purity via HPLC (>98% by area under the curve) and NMR spectroscopy (δH/δC assignments) .
Q. What standard assays are used to evaluate sangivamycin’s antifungal and herbicidal activities?
Methodological Answer: For antifungal testing, use agar dilution assays against plant-pathogenic fungi (e.g., Fusarium spp.) with cellulose-containing media. For herbicidal activity, conduct seed germination inhibition studies on model weeds (e.g., Arabidopsis thaliana) under controlled greenhouse conditions .
Q. How should researchers design dose-response studies to assess sangivamycin’s antiviral efficacy?
Methodological Answer: Utilize plaque reduction assays for enveloped viruses (e.g., SARS-CoV-2 pseudotypes) in Vero E6 cells. Include positive controls (e.g., remdesivir) and quantify viral RNA via RT-qPCR. Optimize dosing intervals using time-of-addition experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for sangivamycin across different cancer cell lines?
Methodological Answer: Standardize assay conditions (e.g., serum concentration, incubation time) and validate cell line authenticity via STR profiling. Compare data using normalized viability metrics (e.g., fold-change relative to untreated controls) and meta-analysis tools to account for inter-lab variability .
Q. What strategies optimize experimental design for studying sangivamycin’s synergistic effects with other chemotherapeutics?
Methodological Answer: Employ factorial design (e.g., 2x2 matrix for dose combinations) and Chou-Talalay synergy analysis. Use high-content imaging to track apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide flow cytometry) .
Q. How should analytical protocols be adapted to monitor this compound stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) with HPLC-UV quantification of degradation products (e.g., anhydrous form). Use Arrhenius modeling to predict shelf life and correlate with spectroscopic data (FTIR for functional group integrity) .
Q. What in vivo models are most suitable for evaluating sangivamycin’s preclinical efficacy and toxicity?
Methodological Answer: Use orthotopic pancreatic cancer models (e.g., PDX in NSG mice) with bioluminescent imaging for tumor burden monitoring. Assess toxicity via serum ALT/AST levels and histological analysis of liver/kidney tissues .
Q. How can metabolic engineering enhance sangivamycin yield in heterologous hosts like Gynuella sunshinyii?
Methodological Answer: Overexpress rate-limiting enzymes (e.g., adenylation domains in NRPS clusters) using CRISPR-Cas8. Optimize fermentation parameters via response surface methodology (RSM) and monitor titers using LC-MS/MS .
Key Considerations for Methodological Rigor
- Data Reproducibility: Include strain accession numbers, equipment models (e.g., Agilent 1260 HPLC), and statistical packages (e.g., GraphPad Prism v10) .
- Conflict Mitigation: Address biological variability by repeating experiments across independent batches and reporting mean ± SEM with n ≥ 3 .
- Ethical Compliance: Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human-derived cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
